Cas no 885-91-6 (7-methyl-2-phenylimidazo1,2-apyridine)

7-methyl-2-phenylimidazo1,2-apyridine structure
885-91-6 structure
Product Name:7-methyl-2-phenylimidazo1,2-apyridine
Numero CAS:885-91-6
MF:C14H12N2
MW:208.258482933044
MDL:MFCD00452494
CID:2811343
PubChem ID:711736
Update Time:2024-10-26

7-methyl-2-phenylimidazo1,2-apyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-methyl-2-phenylimidazo1,2-apyridine
    • 7-Methyl-2-phenylimidazo[1,2-a]pyridine (ACI)
    • 2-Phenyl-7-methylimidazo[1,2-a]pyridine
    • 885-91-6
    • Oprea1_860310
    • SCHEMBL6393875
    • SR-01000455662-1
    • MFCD00452494
    • Z55862564
    • BBL020191
    • E89458
    • STK711894
    • HMS1365K08
    • AE-848/30897046
    • Imidazo[1,2-a]pyridine, 7-methyl-2-phenyl-
    • SR-01000455662
    • EU-0007350
    • VU0059247-4
    • 7-METHYL-2-PHENYLIMIDAZO(1,2-A)PYRIDINE
    • DTXSID50351857
    • F0911-4910
    • EN300-1221143
    • 1P-054
    • AB00979444-01
    • CCG-17972
    • Bionet2_000580
    • CS-0195540
    • AKOS000527417
    • SY353381
    • MDL: MFCD00452494
    • Inchi: 1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3
    • Chiave InChI: ICCPXMKBWXGLLH-UHFFFAOYSA-N
    • Sorrisi: N1=C2N(C=CC(C)=C2)C=C1C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 208.100048391g/mol
  • Massa monoisotopica: 208.100048391g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 17.3Ų

7-methyl-2-phenylimidazo1,2-apyridine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM273536-250mg
7-Methyl-2-phenylimidazo[1,2-a]pyridine
885-91-6 97%
250mg
$*** 2023-03-31
Chemenu
CM273536-1g
7-Methyl-2-phenylimidazo[1,2-a]pyridine
885-91-6 97%
1g
$*** 2023-03-31
Chemenu
CM273536-250mg
7-Methyl-2-phenylimidazo[1,2-a]pyridine
885-91-6 97%
250mg
$426 2021-08-18
abcr
AB299416-250 mg
7-Methyl-2-phenylimidazo[1,2-a]pyridine; .
885-91-6
250 mg
€256.70 2023-07-20
TRC
M224403-5mg
7-Methyl-2-phenylimidazo[1,2-A]pyridine
885-91-6
5mg
$ 50.00 2022-06-04
TRC
M224403-10mg
7-Methyl-2-phenylimidazo[1,2-A]pyridine
885-91-6
10mg
$ 70.00 2022-06-04
TRC
M224403-50mg
7-Methyl-2-phenylimidazo[1,2-A]pyridine
885-91-6
50mg
$ 230.00 2022-06-04
eNovation Chemicals LLC
Y1221619-1g
7-Methyl-2-phenylimidazo[1,2-a]pyridine
885-91-6 95%
1g
$1000 2024-06-03
Ambeed
A516591-100mg
7-Methyl-2-phenylimidazo[1,2-a]pyridine
885-91-6 97%
100mg
$233.0 2025-04-16
Ambeed
A516591-250mg
7-Methyl-2-phenylimidazo[1,2-a]pyridine
885-91-6 97%
250mg
$348.0 2025-04-16

7-methyl-2-phenylimidazo1,2-apyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  2.5 h, 80 °C
Riferimento
Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines
Yadav, J. S.; Reddy, B. V. Subba; Rao, Y. Gopal; Srinivas, M.; Narsaiah, A. V., Tetrahedron Letters, 2007, 48(43), 7717-7720

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Riferimento
Formation of Methylene Linkage for N-Heterocycles: Sequential C-H and C-O Bond Functionalization of Methanol with Cosolvent Water
Li, Na; Bai, Jinku; Zheng, Xiaolin; Rao, Honghua, Journal of Organic Chemistry, 2019, 84(11), 6928-6939

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  6 h, rt
Riferimento
Iron-Catalyzed Dehydrogenative sp3-sp2 Coupling via Direct Oxidative C-H Activation of Acetonitrile
Su, Huimin; Wang, Luyao; Rao, Honghua ; Xu, Hao, Organic Letters, 2017, 19(9), 2226-2229

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ,  Iodine Solvents: 1,2-Dichlorobenzene ,  Water ;  24 h, 110 °C
1.2 Solvents: Water
Riferimento
A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine
Aneeja, Thaipparambil; Mary Philip, Rose; Anilkumar, Gopinathan, Results in Chemistry, 2022, 4,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  15 h, rt
Riferimento
Halogen Bond-Activated Visible-Light-Mediated Regioselective C-H Arylation of 2-Phenylimidazo-[1,2-a]pyridines
Kazi, Imran; Nandy, Anuradha; Selvam, Raji; Sekar, Govindasamy, Journal of Organic Chemistry, 2022, 87(18), 12323-12333

Metodo di produzione 6

Condizioni di reazione
Riferimento
Metal-Free Mediated C-3 Methylsulfanylation of Imidazo[1,2-a]-pyridines with Dimethyl Sulfoxide as a Methylsulfanylating Agent
Chen, Zhengkai ; Cao, Gangjian; Zhang, Fengjin; Li, Hongli; Xu, Jianfeng ; et al, Synlett, 2017, 28(14), 1795-1800

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate ,  Cuprous iodide Solvents: Dimethylformamide ;  24 h, 60 °C
Riferimento
Copper(I) Iodide-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Methyl Ketones
Chandra Mohan, Darapaneni; Reddy Donthiri, Ramachandra; Nageswara Rao, Sadu; Adimurthy, Subbarayappa, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2217-2221

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Silver carbonate Solvents: 1,4-Dioxane ;  12 h, 110 °C
Riferimento
Ag(I)-Promoted Decarboxylative Annulation of Alkynoic Acids towards 2-Arylimidazo[1,2-a]pyridines
Liu, Yun ; Wang, Ziqing; Lei, Ting; Li, Yuling, ChemistrySelect, 2022, 7(47),

Metodo di produzione 9

Condizioni di reazione
1.1 3 - 5 min, 25 - 30 °C
Riferimento
Solvent and catalyst-free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry
Godugu, Kumar; Nallagondu, Chinna Gangi Reddy, Journal of Heterocyclic Chemistry, 2021, 58(1), 250-259

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0.5 h, rt
1.2 Reagents: Ammonium acetate ;  4 min, 180 °C
Riferimento
Microwave-assisted, one-pot reaction of pyridines, α-bromoketones and ammonium acetate: an efficient and simple synthesis of imidazo[1,2-a]-pyridines
Adib, Mehdi; Mohamadi, Ali; Sheikhi, Ehsan; Ansari, Samira; Bijanzadeh, Hamid Reza, Synlett, 2010, (11), 1606-1608

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Pyridinium, 1-(4-sulfobutyl)-, sulfate (1:1) ;  30 s, 100 °C
Riferimento
Microwave assisted-solvent free synthesis of imidazo[1,2-a]pyridines
Dharmana, Tejeswararao; Swapna, Mallika, Pharma Chemica, 2017, 9(11), 35-38

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Iodine ;  90 min, rt
Riferimento
I2-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine
Wang, Fang-Jian; Xu, Hui; Xin, Ming; Zhang, Ze, Molecular Diversity, 2016, 20(3), 659-666

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 h, reflux
Riferimento
Rhodium and Iridium Complexes of Abnormal N-Heterocyclic Carbenes Derived from Imidazo[1,2-a]pyridine
Song, Guoyong; Zhang, Yao; Li, Xingwei, Organometallics, 2008, 27(8), 1936-1943

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Water ;  6 h, rt
Riferimento
Rhodium(II)-Catalyzed Regioselective C3-Alkylation of 2-Arylimidazo[1,2-a]pyridines with Aryl Diazoesters
Kim, Hyunseok; Byeon, Minhyeon; Jeong, Eunchong; Baek, Yonghyeon; Jeong, Seung Jin; et al, Advanced Synthesis & Catalysis, 2019, 361(9), 2094-2106

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate ,  Cuprous iodide Solvents: Water ;  24 h, 60 - 65 °C
Riferimento
Copper(I) Iodide Catalyzed Aerobic Oxidative C-N and C-S bond formations through C-H Activation: Synthesis of Functionalized Imidazo[1,2-a]pyridines
Mohan, Darapaneni Chandra; Rao, Sadu Nageswara; Ravi, Chitrakar; Adimurthy, Subbarayappa, Asian Journal of Organic Chemistry, 2014, 3(5), 609-613

Metodo di produzione 16

Condizioni di reazione
Riferimento
Phosphorescence color tunable iridium complexes with ligands of 2-phenylimidazo[1,2-a]pyridine derivatives
Takizawa, Shin-ya; Nishida, Jun-ichi; Yamashita, Yoshiro; Tsuzuki, Toshimitsu; Tokito, Shizuo, Molecular Crystals and Liquid Crystals, 2006, 455, 381-385

Metodo di produzione 17

Condizioni di reazione
1.1 20 min, 1 bar, 65 °C
Riferimento
Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation
Kong, Dulin; Wang, Xianghui; Shi, Zaifeng; Wu, Mingshu; Lin, Qiang; et al, Journal of Chemical Research, 2016, 40(9), 529-531

Metodo di produzione 18

Condizioni di reazione
1.1 1 min, 100 °C
1.2 Reagents: Urea ;  2 - 3 min, 150 °C
Riferimento
Microwave-assisted, one-pot three component synthesis of 2-phenyl-imidazo[1,2-a]pyridine
Motevalli, Kourosh; Yaghoubi, Zahra; Mirzazadeh, Roghieh, Journal of Chemistry, 2012, 9(3), 1047-1052

7-methyl-2-phenylimidazo1,2-apyridine Raw materials

7-methyl-2-phenylimidazo1,2-apyridine Preparation Products

Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD